molecular formula C9H8BrNO2 B2927673 6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 186267-76-5

6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B2927673
CAS No.: 186267-76-5
M. Wt: 242.072
InChI Key: VSNATEZGRNWSTQ-UHFFFAOYSA-N
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Description

6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that features a bromine atom and a methyl group attached to a benzo[d][1,3]oxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the bromination of 5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine and other reagents on a larger scale.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a corresponding ketone or aldehyde.

Scientific Research Applications

6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromine atom and the oxazinone ring are crucial for its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.

    6-Chloro-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties and applications.

    6-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one: Lacks the methyl group, which may affect its steric and electronic properties.

Uniqueness

6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to the presence of both a bromine atom and a methyl group, which can influence its reactivity, stability, and interaction with biological targets. This dual substitution pattern can provide a balance between hydrophobicity and electronic effects, making it a versatile compound for various applications.

Properties

IUPAC Name

6-bromo-5-methyl-1,4-dihydro-3,1-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-5-6-4-13-9(12)11-8(6)3-2-7(5)10/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNATEZGRNWSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1COC(=O)N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 5-methyl-1,4-dihydro-benzo[d] [1,3]oxazin-2-one (0.695 g, 4.3 mmol) in acetic acid (5 mL), Br2 (0.805 g=5 mmol) solution in TFA (5 mL)+acetic acid (5 mL) was added at 10° C. Reaction mixture was stirred for 2 hours and poured over ice water. Yellow precipitate was filtered and dried at 120° C.
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0.695 g
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0.805 g
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5 mL
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5 mL
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5 mL
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ice water
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

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